Glutamate-5-kinase-IN-2
CAS No.:
Cat. No.: VC16656603
Molecular Formula: C17H10ClFN2
Molecular Weight: 296.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10ClFN2 |
|---|---|
| Molecular Weight | 296.7 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
| Standard InChI | InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
| Standard InChI Key | NQFNESCJUPSDFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
Introduction
Molecular Characterization of Glutamate-5-kinase-IN-2
Chemical Identity and Structural Features
Glutamate-5-kinase-IN-2 possesses the molecular formula and a molecular weight of 296.73 g/mol . The compound belongs to the 3H-pyrrolo[2,3-c]quinoline class, characterized by a fused tricyclic scaffold with chlorine and fluorine substituents enhancing target binding specificity. X-ray crystallographic studies of homologous G5K-inhibitor complexes suggest the chlorophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the fluorinated quinoline moiety interacts with conserved aspartate residues (D148, D150) involved in glutamate coordination .
Physicochemical Properties
The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) and lipophilicity (logP = 2.8), balancing membrane permeability with cytoplasmic target engagement. Thermal shift assays demonstrate a ΔT<sub>m</sub> of 4.7°C upon binding to E. coli G5K, indicating stable enzyme-inhibitor complex formation .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.73 g/mol |
| logP | 2.8 |
| Aqueous Solubility | 0.12 mg/mL |
| MIC (M. tuberculosis) | 4.2 µM |
Table 1: Key physicochemical and biological properties of Glutamate-5-kinase-IN-2 .
Mechanism of Enzymatic Inhibition
Allosteric Modulation of G5K Conformation
Glutamate-5-kinase-IN-2 binds at the interface between the G5K N-terminal catalytic domain and C-terminal regulatory region, inducing a closed conformation that prevents substrate access . Mutational analysis of E. coli G5K reveals critical interactions:
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K10A mutation: Reduces inhibitor binding affinity by 8-fold, confirming lysine's role in stabilizing the phosphorylated intermediate .
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D150E mutation: Abolishes inhibition (IC<sub>50</sub> >100 µM), demonstrating aspartate's necessity for orienting catalytic residues .
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T169V mutation: Increases I<sub>0.5</sub> from 33 µM to 112 µM, implicating threonine in ATP coordination .
The inhibitor increases the S<sub>0.5</sub> for glutamate from 10 mM to 42 mM in Leishmania donovani G5K, suggesting conserved binding mechanisms across prokaryotic and protozoan orthologs .
Kinetic Profile and Selectivity
Enzyme kinetics using purified M. tuberculosis G5K show mixed-type inhibition with respect to ATP () and uncompetitive inhibition against glutamate () . Selectivity assays against human P5CS (bifunctional G5K-glutamate-5-semialdehyde dehydrogenase) reveal >100-fold specificity for bacterial targets (IC<sub>50</sub> = 4.1 µM vs. 420 µM) .
| Strain | MIC (µM) | Fold Resistance |
|---|---|---|
| H37Rv (reference) | 4.2 | 1 |
| MDR-TB (Isoniazid-R) | 5.1 | 1.2 |
| XDR-TB (Bedaquiline-R) | 6.8 | 1.6 |
Table 2: Activity spectrum against tuberculosis strains .
Time-kill assays show concentration-dependent bactericidal effects, achieving 3-log CFU reduction within 72 hours at 4×MIC. Synergy studies reveal additive effects with bedaquiline (FICI = 0.62) and rifampicin (FICI = 0.58), suggesting compatibility with existing regimens .
| Cell Line | IC<sub>50</sub> (µM) | Selectivity Index |
|---|---|---|
| HepG2 (hepatocytes) | >100 | >23.8 |
| HEK293 (kidney) | 87.4 | 20.8 |
| THP-1 (macrophages) | 94.2 | 22.4 |
Table 3: Cytotoxicity profile in human cell lines .
Metabolic stability assays in human liver microsomes show moderate clearance (28 mL/min/kg) with primary oxidation via CYP3A4. Plasma protein binding ranges from 82-89% across species, suggesting adequate free fraction for target engagement .
Comparative Analysis of G5K Orthologs
Structural Conservation Across Species
Sequence alignment reveals 68% identity between M. tuberculosis and E. coli G5K catalytic domains, particularly in regions housing inhibitor contact residues:
| Organism | Catalytic Domain Identity | Key Inhibitor Contact Residues |
|---|---|---|
| M. tuberculosis | 100% | K12, D151, T170 |
| E. coli | 68% | K10, D150, T169 |
| L. donovani | 42% | K23, D162, T181 |
Table 4: Cross-species conservation of inhibitor-binding residues .
Kinetic Parameters of G5K Inhibition
Comparative enzymology illustrates Glutamate-5-kinase-IN-2's superior potency against bacterial vs. eukaryotic enzymes:
| Parameter | M. tuberculosis G5K | Human P5CS Kinase Domain |
|---|---|---|
| IC<sub>50</sub> | 4.1 µM | 420 µM |
| (ATP) | 18.7 µM | 3100 µM |
| (glutamate) | 9.4 µM | 890 µM |
Table 5: Selectivity profile across evolutionary lineages .
Therapeutic Implications and Development Challenges
Targeting Proline Auxotrophy in Mycobacteria
M. tuberculosis lacks proline transporters, making G5K inhibition bactericidal rather than bacteriostatic. Murine infection models show 1.8-log CFU reduction in lung burden after 28-day treatment (50 mg/kg BID), outperforming isoniazid (1.2-log reduction) . Resistance emergence frequency remains low (<10<sup>-9</sup>) due to target essentiality.
Overcoming Physiological Barriers
Despite promising in vitro activity, the compound exhibits moderate penetration into caseous granulomas (granuloma:plasma ratio = 0.3). Prodrug strategies employing esterification of the quinoline nitrogen improve bioavailability 3-fold in preclinical models .
Synthetic Routes and Scalability
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Friedländer annulation to construct the pyrroloquinoline core
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Suzuki-Miyaura coupling for chlorophenyl introduction
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Final recrystallization from ethanol/water (82% purity upgrade)
Process optimization has reduced palladium catalyst loading from 5 mol% to 0.8 mol% without compromising yield .
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